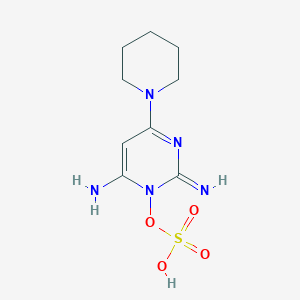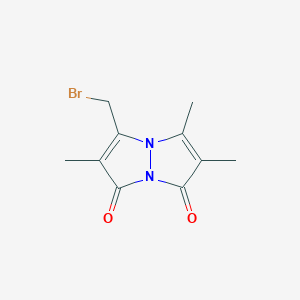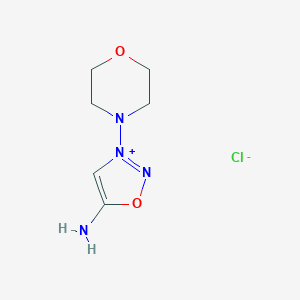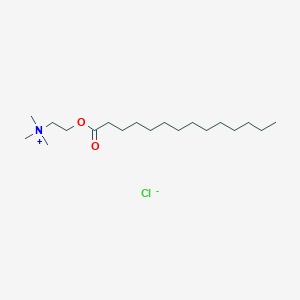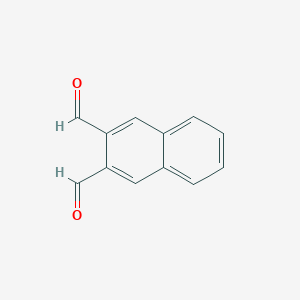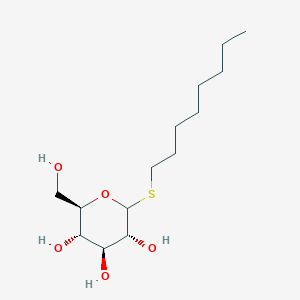
2-Hydroxymethyl-6-octylsulfanyl-tetrahydro-pyran-3,4,5-triol
Vue d'ensemble
Description
The compound is a tetrahydro-pyran derivative, which is a class of organic compounds known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their diverse chemical and physical properties. Tetrahydro-pyran derivatives are often involved in synthetic routes due to their ability to act as protective groups for alcohols or as key intermediates in the construction of complex molecules.
Synthesis Analysis
Research indicates various synthesis methods for tetrahydro-pyran derivatives. A common approach involves the cyclization of hexose sugars or the use of pre-existing tetrahydro-pyran rings modified through functional group transformations. For instance, a convenient synthesis of tetrahydro-pyran-3,4,5-triol derivatives was developed through a multi-step process starting from simple brominated and chlorinated benzenes, avoiding undesired isomers and efficiently yielding the target compound (Liu et al., 2008).
Molecular Structure Analysis
The molecular structure of tetrahydro-pyran derivatives is characterized by a six-membered oxygen-containing ring, which significantly influences the compound's reactivity and physical properties. Advanced techniques like X-ray diffraction, NMR spectroscopy, and DFT calculations provide detailed insights into the compound's geometry, electronic structure, and reactive sites, as seen in studies on similar compounds (Hijji et al., 2021).
Chemical Reactions and Properties
Tetrahydro-pyran derivatives participate in various chemical reactions, including glycosidation, oxidation, and ring-opening, attributed to the reactivity of the hydroxyl groups and the ether oxygen. The synthesis and functionalization of these compounds often involve nucleophilic substitutions and electrophilic additions, highlighting their versatility in organic synthesis (Sadeghi, 2019).
Applications De Recherche Scientifique
Synthesis and Characterization
- A convenient synthesis approach for compounds structurally similar to 2-Hydroxymethyl-6-octylsulfanyl-tetrahydro-pyran-3,4,5-triol has been developed, highlighting methods to avoid undesired isomers and achieve high yields. These methods are significant for producing complex molecules efficiently and with high purity (Liu et al., 2008), (Liu et al., 2010).
Application in Drug Synthesis
- The compound has been used in the improved preparation of C-aryl glucoside SGLT2 inhibitors, indicating its potential application in the development of treatments for conditions like diabetes (Liu et al., 2008).
Natural Source and Crystal Structure Analysis
- A disaccharide structurally related to the compound was isolated from Tremella fuciformis. This study provides insights into the molecular structure and extensive hydrogen bonding in the crystal structure of these compounds, which is crucial for understanding their interactions and stability (Liu et al., 2012).
Innovative Synthesis Techniques
- Research on microwave-assisted synthesis techniques for compounds similar to 2-Hydroxymethyl-6-octylsulfanyl-tetrahydro-pyran-3,4,5-triol demonstrates the potential for efficient and eco-friendly production methods. These techniques could revolutionize the synthesis process by reducing time and increasing yield (Hijji et al., 2021).
Antibacterial and Antioxidant Properties
- Some derivatives of compounds related to 2-Hydroxymethyl-6-octylsulfanyl-tetrahydro-pyran-3,4,5-triol have been synthesized and shown to exhibit antibacterial and antioxidant properties. This suggests potential applications in pharmaceuticals and healthcare products (Memar et al., 2020).
Propriétés
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-octylsulfanyloxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O5S/c1-2-3-4-5-6-7-8-20-14-13(18)12(17)11(16)10(9-15)19-14/h10-18H,2-9H2,1H3/t10-,11-,12+,13-,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGVLVOOFCGWBCS-RGDJUOJXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCSC1C(C(C(C(O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCS[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50893686 | |
| Record name | Octyl 1-thio-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50893686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxymethyl-6-octylsulfanyl-tetrahydro-pyran-3,4,5-triol | |
CAS RN |
85618-21-9 | |
| Record name | Octyl β-D-thioglucopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85618-21-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octyl 1-thio-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50893686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | β-D-Glucopyranoside, octyl 1-thio | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.951 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



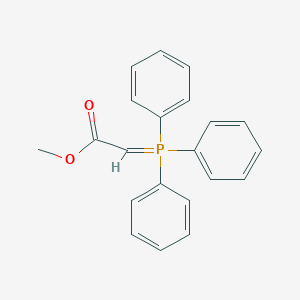
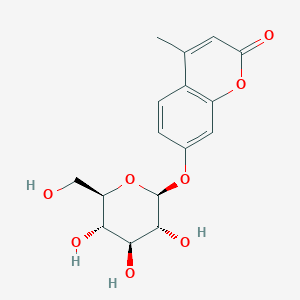
![N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B13747.png)
